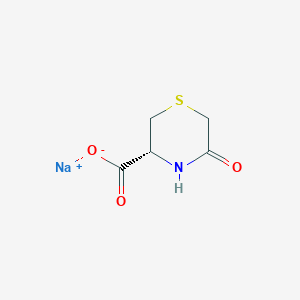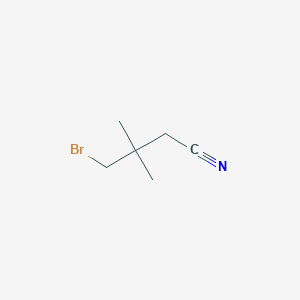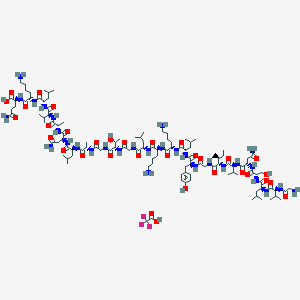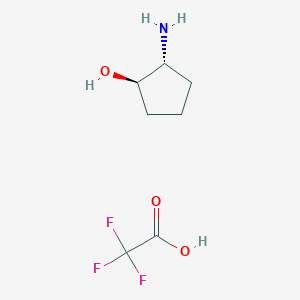
(1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt” is a chemical compound. The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, a new process for the synthesis of tapentadol, both as free base and in hydrochloride form, involves the step of alkylation of the ketone (VII) to yield the compound (VIII), with high stereoselectivity due to the presence of the benzyl group as a substituent of the amino group .
Molecular Structure Analysis
The molecular structure of “(1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt” can be inferred from related compounds. For instance, the molecular formula of a related compound, (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate, is C6H10(NH2)2·C4H6O6 .
Chemical Reactions Analysis
The chemical reactions involving “(1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt” can be inferred from the reactions of similar compounds. For instance, the trifluoromethyl group can participate in various reactions, including Michael reactions, electrophilic addition, formation of Diels–Alder adducts, alkylation and acylation reactions, sulfonation, halogenations, reduction, photodimerization, hydroformylation, or free-radical polymerization reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt” can be inferred from related compounds. For instance, the bond angles and bond lengths for maleic anhydride are depicted in Fig. 2.1, and this results in a very compact and particularly planar structure .
Scientific Research Applications
Catalysis in Organic Synthesis
(1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt: is used as a catalyst in the synthesis of 1,2,3-triazoles , a class of heterocyclic compounds. These triazoles are significant in modern organic chemistry for their application in click chemistry, which is a reliable method to generate substances quickly and with high specificity . The compound’s role as a catalyst is crucial in enhancing the reaction rate and improving the yield of the desired products.
Enantiomer Resolution
The compound serves as a resolving agent in the separation of enantiomers. This is particularly important in the pharmaceutical industry where the chirality of a drug can affect its efficacy and safety . The (1R,2R)-enantiomer of the compound can be used to resolve other chiral compounds, ensuring that only the desired enantiomer is used in further applications.
Medicinal Chemistry
In medicinal chemistry, (1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt is utilized for the synthesis of pharmacologically active molecules. Its chiral nature allows for the creation of drugs with specific desired activities, minimizing side effects associated with the wrong enantiomer .
Agriculture
The compound’s derivatives are explored for their potential use in agriculture. They can be used to synthesize pesticides and herbicides that are more selective and environmentally friendly. The specificity provided by the chiral centers in the compound helps in targeting only the intended pests or weeds .
Material Science
In material science, the compound is used in the development of novel materials with specific optical properties. The chiral centers can induce chirality in polymers, leading to materials with unique characteristics like circular dichroism, which is useful in optical devices .
Photochemistry
(1R,2R)-2-Amino-cyclopentanol Trifluoroacetic Acid Salt: finds applications in photochemistry where it is used to synthesize compounds that can change their properties in response to light. This is particularly useful in the development of photosensitive materials and light-driven molecular switches .
properties
IUPAC Name |
(1R,2R)-2-aminocyclopentan-1-ol;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.C2HF3O2/c6-4-2-1-3-5(4)7;3-2(4,5)1(6)7/h4-5,7H,1-3,6H2;(H,6,7)/t4-,5-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBARIQULBYROJ-TYSVMGFPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

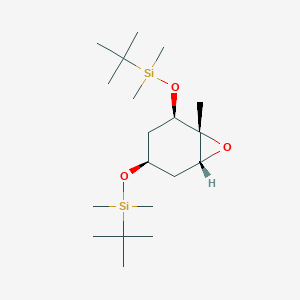



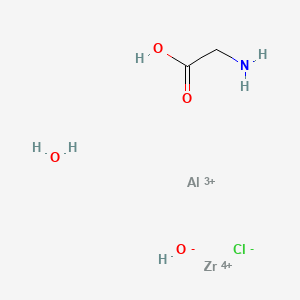


![4-[(Z)-2-nitroethenyl]pyridine](/img/structure/B1147405.png)
![5-(3-Methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid](/img/structure/B1147406.png)

